Sulfametrole-d4
Description
Sulfametrole-d4 is a deuterium-labeled analog of sulfametrole, a sulfonamide antibiotic. The parent compound, sulfametrole (C₉H₁₀N₄O₃S₂), features a sulfanilamide backbone with a 4-methoxy-1,2,5-thiadiazol-3-yl substituent . The deuterated version, this compound, substitutes four hydrogen atoms with deuterium (²H), typically at positions critical for metabolic stability or analytical detection. Its molecular formula is C₉H₆D₄N₄O₃S₂, with a molecular weight of 290.36 g/mol . This stable isotope-labeled compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying sulfametrole in pharmacokinetic or environmental studies.
Properties
Molecular Formula |
C₉H₆D₄N₄O₃S₂ |
|---|---|
Molecular Weight |
290.36 |
Synonyms |
N1-(4-Methoxy-1,2,5-thiadiazol-3-yl)-sulfanilamide-d4; 1,2,5-Thiadiazole (Benzene-d4)sulfonamide Deriv.; 4-Amino-N-(4-methoxy-1,2,5-thiadiazol-3-yl)-(benzene-d4)sulfonamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Differences
Deuterated sulfonamides share a sulfanilamide core but differ in substituents and deuterium placement:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents/Deuterium Positions |
|---|---|---|---|---|
| Sulfametrole-d4 | C₉H₆D₄N₄O₃S₂ | 290.36 | Not specified | 4-methoxy-1,2,5-thiadiazol-3-yl; 4ײH |
| Sulfamethoxazole-D4 | C₁₀H₇D₄N₃O₃S | 257.30 | 1020719-86-1 | 5-methylisoxazol-3-yl; 4ײH on benzene |
| Sulfamethoxazole EP Impurity A-D4 | C₁₂H₉D₄N₃O₄S | 299.34 | 1215530-54-3 | Acetamide group; 4ײH on phenyl ring |
| Sulfamonomethoxine-d4 | C₁₁H₈D₄N₄O₃S | 284.33 | Not specified | 6-methoxy-pyrimidin-4-yl; 4ײH |
| Sulfameter-d4 | C₁₁H₈D₄N₄O₃S | 284.33 | 1189483-96-2 | 5-methoxy-pyrimidin-2-yl; 4ײH |
| Sulfadoxine-d4 | C₁₂H₁₀D₄N₄O₄S | 314.35 | 1330266-05-1 | 5,6-dimethoxy-pyrimidin-4-yl; 4ײH |
Key Observations :
- Core Structure : All compounds retain the sulfonamide (-SO₂NH₂) group but vary in heterocyclic substituents (e.g., thiadiazole, isoxazole, pyrimidine) .
- Deuterium Placement: Deuterium is typically introduced at non-labile positions (e.g., aromatic rings) to avoid isotopic exchange, ensuring analytical reliability .
Performance Data :
- Limit of Quantification (LOQ) : this compound achieves an LOQ of 0.1 ng/mL in serum, comparable to Sulfamethoxazole-D4 (0.05 ng/mL ) .
- Metabolic Stability: Deuterium labeling reduces metabolic degradation rates by ~20% compared to non-deuterated analogs in hepatic microsome assays .
Research Findings and Challenges
- Cross-Reactivity : this compound shows minimal cross-reactivity with other sulfonamides (e.g., sulfadiazine, sulfamerazine) in multiplex assays, ensuring specificity .
- Cost vs. Benefit: While deuterated compounds improve analytical accuracy, their synthesis costs are ~3–5× higher than non-deuterated versions, limiting routine use in resource-constrained settings .
- Regulatory Gaps : Standards for deuterated impurity profiling (e.g., USP, EP) remain underdeveloped, necessitating harmonized guidelines .
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